molecular formula C11H16ClNO B13490657 1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride

1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride

Katalognummer: B13490657
Molekulargewicht: 213.70 g/mol
InChI-Schlüssel: UBMSYUOYBFHSHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl It is a derivative of cyclopropane, featuring a methoxy group attached to a phenyl ring, which is further connected to a cyclopropanamine structure

Vorbereitungsmethoden

The synthesis of 1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methoxybenzyl chloride and cyclopropanamine.

    Reaction Conditions: The reaction between methoxybenzyl chloride and cyclopropanamine is carried out under controlled conditions, often in the presence of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.

Analyse Chemischer Reaktionen

1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the amine group can be replaced by other functional groups using appropriate reagents.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Wirkmechanismus

The mechanism of action of 1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:

    1-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride: This compound has a similar structure but differs in the position of the methoxy group on the phenyl ring.

    (1-Cyclopropyl-ethyl)-(2-methoxy-phenyl)-amine hydrochloride: This compound features a different substitution pattern on the cyclopropane ring.

    1-Methylcyclopropanamine hydrochloride: This compound lacks the methoxy and phenyl groups, making it structurally simpler.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H16ClNO

Molekulargewicht

213.70 g/mol

IUPAC-Name

1-[methoxy(phenyl)methyl]cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-13-10(11(12)7-8-11)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H

InChI-Schlüssel

UBMSYUOYBFHSHQ-UHFFFAOYSA-N

Kanonische SMILES

COC(C1=CC=CC=C1)C2(CC2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.